Cas no 2108-81-8 ((nz)-n-heptan-3-ylidenehydroxylamine)

(nz)-n-heptan-3-ylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- (nz)-n-heptan-3-ylidenehydroxylamine
- heptan-3-one oxime
- 3-heptanone oxime
- Heptan-3-on-<
- 4-nitro-benzolsulfonylhydrazon>
- Heptan-3-on-(4-nitro-benzolsulfonylhydrazon)
- Heptan-3-on-oxim
- Aethylbutylketoxim
- NSC22629
- AC1O4ODN
- heptan-3-one oxime; 3-heptanone oxime; Heptan-3-on-< 4-nitro-benzolsulfonylhydrazon> ; Heptan-3-on-(4-nitro-benzolsulfonylhydrazon); Heptan-3-on-oxim; Aethylbutylketoxim; NSC22629; AC1O4ODN;
- NSC-73175
- 3-Heptanone, oxime
- CHEMBL135975
- 2108-81-8
- NSC73175
- SCHEMBL8972283
-
- インチ: InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7+
- InChIKey: VRCWWHOADHLWNC-BQYQJAHWSA-N
- SMILES: CCCC\C(CC)=N\O
計算された属性
- 精确分子量: 129.11545
- 同位素质量: 129.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 88.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- XLogP3: 2
- トポロジー分子極性表面積: 32.6Ų
じっけんとくせい
- 密度みつど: 0.88
- Boiling Point: 207.8°C at 760 mmHg
- フラッシュポイント: 109.6°C
- Refractive Index: 1.44
- PSA: 32.59
- LogP: 2.41680
(nz)-n-heptan-3-ylidenehydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7244509-0.5g |
N-(heptan-3-ylidene)hydroxylamine |
2108-81-8 | 95% | 0.5g |
$480.0 | 2023-06-04 | |
Enamine | EN300-7244509-10.0g |
N-(heptan-3-ylidene)hydroxylamine |
2108-81-8 | 95% | 10g |
$2638.0 | 2023-06-04 | |
Enamine | EN300-7244509-1.0g |
N-(heptan-3-ylidene)hydroxylamine |
2108-81-8 | 95% | 1g |
$614.0 | 2023-06-04 | |
Enamine | EN300-7244509-2.5g |
N-(heptan-3-ylidene)hydroxylamine |
2108-81-8 | 95% | 2.5g |
$1202.0 | 2023-06-04 | |
Enamine | EN300-7244509-5.0g |
N-(heptan-3-ylidene)hydroxylamine |
2108-81-8 | 95% | 5g |
$1779.0 | 2023-06-04 | |
Aaron | AR002LOS-50mg |
3-Heptanone, oxime |
2108-81-8 | 95% | 50mg |
$211.00 | 2025-02-14 | |
1PlusChem | 1P002LGG-2.5g |
3-Heptanone, oxime |
2108-81-8 | 95% | 2.5g |
$1548.00 | 2023-12-19 | |
Aaron | AR002LOS-500mg |
3-Heptanone, oxime |
2108-81-8 | 95% | 500mg |
$685.00 | 2025-02-14 | |
Aaron | AR002LOS-5g |
3-Heptanone, oxime |
2108-81-8 | 95% | 5g |
$2472.00 | 2025-02-14 | |
Enamine | EN300-7244509-0.1g |
N-(heptan-3-ylidene)hydroxylamine |
2108-81-8 | 95% | 0.1g |
$202.0 | 2023-06-04 |
(nz)-n-heptan-3-ylidenehydroxylamine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
(nz)-n-heptan-3-ylidenehydroxylamineに関する追加情報
Professional Introduction to (NZ)-N-Heptan-3-ylidenehydroxylamine (CAS No. 2108-81-8)
(NZ)-N-Heptan-3-ylidenehydroxylamine, with the chemical identifier CAS No. 2108-81-8, is a compound of significant interest in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and synthetic intermediates. The (NZ) prefix in its name suggests a specific stereochemical configuration, which is crucial for understanding its reactivity and biological activity.
The molecular structure of (NZ)-N-Heptan-3-ylidenehydroxylamine consists of a heptane backbone substituted with an N-hydroxylamine functional group, creating a bifunctional molecule with both electrophilic and nucleophilic sites. This dual reactivity makes it a valuable building block in synthetic chemistry, particularly in the construction of more complex molecules. The presence of the hydroxylamine group also suggests potential roles in redox reactions and coordination chemistry, which are areas of active research in modern chemical biology.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways through precise targeting. The structural features of (NZ)-N-Heptan-3-ylidenehydroxylamine make it a promising candidate for such applications. For instance, studies have shown that derivatives of this compound can interact with various enzymes and receptors, potentially leading to the discovery of new drugs for treating a range of diseases. The compound's ability to undergo selective functionalization also makes it useful in the synthesis of chiral molecules, which are essential in many pharmacological applications.
One of the most exciting aspects of (NZ)-N-Heptan-3-ylidenehydroxylamine is its potential in drug discovery. Researchers have been exploring its derivatives as candidates for antiviral, anticancer, and anti-inflammatory therapies. The compound's unique stereochemistry allows for the creation of enantiomerically pure molecules, which are often required for optimal biological activity. Furthermore, its reactivity profile enables the introduction of diverse functional groups, making it a versatile tool for medicinal chemists.
The synthesis of (NZ)-N-Heptan-3-ylidenehydroxylamine presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic techniques have made it possible to synthesize this compound more efficiently. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the heptan-3-ylidene moiety with high precision. These innovations not only improve the accessibility of the compound but also open up new avenues for its application in synthetic biology.
In addition to its pharmaceutical potential, (NZ)-N-Heptan-3-ylidenehydroxylamine has shown promise in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. Such complexes can be tailored for specific applications, such as polymerization reactions or energy conversion processes. The compound's unique electronic properties also make it a candidate for developing novel optoelectronic materials.
The study of (NZ)-N-Heptan-3-ylidenehydroxylamine and its derivatives continues to be an area of active research due to its multifaceted potential. As our understanding of molecular interactions grows, so does the importance of compounds like this one in addressing complex chemical and biological challenges. The integration of computational methods into synthetic design has further enhanced our ability to predict and manipulate the properties of such molecules, paving the way for more efficient drug discovery and material development.
In conclusion, (NZ)-N-heptan-3-ylidenehydroxylamine (CAS No. 2108-81-8) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features and reactivity profile make it a valuable tool for developing new therapeutic agents and synthetic methodologies. As research progresses, we can expect even more innovative applications to emerge from this versatile compound.
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